molecular formula C17H13N3O5 B3563701 N-(4-methoxyphenyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide

N-(4-methoxyphenyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B3563701
M. Wt: 339.30 g/mol
InChI Key: JOMFKECMUKJALA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide: is a synthetic organic compound characterized by the presence of a methoxyphenyl group, a nitroindole moiety, and an oxoacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Acylation: The nitrated indole undergoes acylation with an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.

    Methoxylation: Finally, the methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxy-substituted benzene derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acylation steps, which can enhance yield and reduce reaction times. Additionally, the use of catalysts and green chemistry principles can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and indole moieties.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion of the nitro group to an amino group, leading to N-(4-methoxyphenyl)-2-(5-amino-1H-indol-3-yl)-2-oxoacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety may bind to proteins or nucleic acids, affecting their function. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(5-amino-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-methoxyphenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide: Contains a bromine atom instead of a nitro group.

    N-(4-methoxyphenyl)-2-(5-chloro-1H-indol-3-yl)-2-oxoacetamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

N-(4-methoxyphenyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxyphenyl and indole moieties also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-25-12-5-2-10(3-6-12)19-17(22)16(21)14-9-18-15-7-4-11(20(23)24)8-13(14)15/h2-9,18H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMFKECMUKJALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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